

The Discovery and Characterization of DK-PGD2: A Technical Guide

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Compound of Interest

13,14-Dihydro-15-keto
prostaglandin D2

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Introduction

13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), a key lipid mediator involved in a variety of physiological and pathological processes. [1] While PGD2 interacts with both the D-prostanoid (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2) receptors, DK-PGD2 has emerged as a potent and highly selective agonist for the CRTH2 receptor.[2] This selectivity makes DK-PGD2 an invaluable tool for elucidating the specific roles of the CRTH2 receptor in inflammatory and allergic diseases, such as asthma. This technical guide provides a comprehensive overview of the discovery, characterization, and key experimental methodologies related to DK-PGD2.

Discovery and Synthesis

DK-PGD2 is formed from PGD2 through the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway, which involves the reduction of the C13-C14 double bond and oxidation of the hydroxyl group at C15.[1] While PGD2 is rapidly metabolized in vivo, the persistence of its degradation products, including DK-PGD2, suggests their biological relevance in prolonging or preventing in vivo receptor signaling.[3]



Characterization: A Selective CRTH2 Agonist

The defining characteristic of DK-PGD2 is its remarkable selectivity for the CRTH2 receptor over the DP1 receptor. This has been demonstrated in multiple studies using various experimental setups.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of DK-PGD2 and related compounds for the CRTH2 and DP1 receptors.

Table 1: Binding Affinities (Ki) of Prostaglandin D2 Metabolites for CRTH2 and DP1 Receptors

Compound	CRTH2 Ki (nM)	DP1 Ki (nM)	Selectivity (DP1 Ki / CRTH2 Ki)	Reference
PGD2	2.4 ± 0.2	~0.3	~0.125	[2]
DK-PGD2	2.91 ± 0.29	>30,000	>10,300	[2]
15-deoxy- Δ12,14-PGJ2	3.15 ± 0.32	~280	~89	[2]

Table 2: Functional Potency (EC50) of DK-PGD2 in CRTH2-Mediated Cellular Assays

Assay	Cell Type	EC50 (nM)	Reference
Eosinophil Shape Change	Human Eosinophils	2.7 ± 2.3	[3]
ILC2 Migration	Human ILC2s	14.2 ± 3.4	[3]
Intracellular Calcium Mobilization	K562/CRTH2 cells	~50	[4][5]

Signaling Pathway

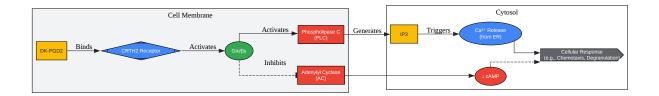




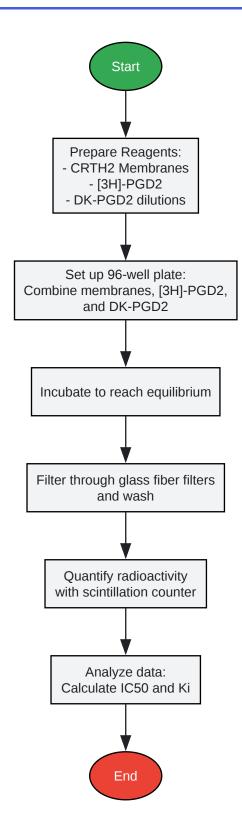


Activation of the CRTH2 receptor by DK-PGD2 initiates a signaling cascade characteristic of Gαi-coupled receptors. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[4][5]

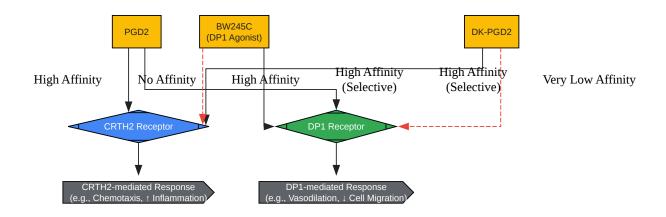












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